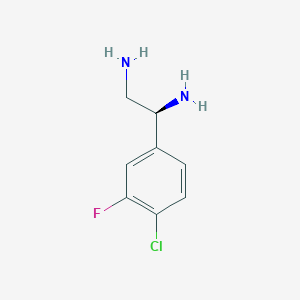
Tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, an ethoxycarbonyl group, and two fluorine atoms on a phenyl ring, along with a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Phenyl Ring: The phenyl ring with the ethoxycarbonyl and fluorine substituents can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as alkoxides or amines.
Applications De Recherche Scientifique
Tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: Another tert-butyl ester with a different substituent on the phenyl ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl ester group but different core structure.
Uniqueness
Tert-butyl 4-(4-(ethoxycarbonyl)-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of both the ethoxycarbonyl and difluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H26F2N2O4 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-ethoxycarbonyl-2,3-difluorophenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H26F2N2O4/c1-6-26-17(24)13-7-8-14(16(21)15(13)20)22-9-10-23(12(2)11-22)18(25)27-19(3,4)5/h7-8,12H,6,9-11H2,1-5H3 |
Clé InChI |
CZAGYEUVZQNMBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


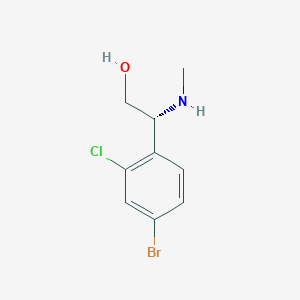
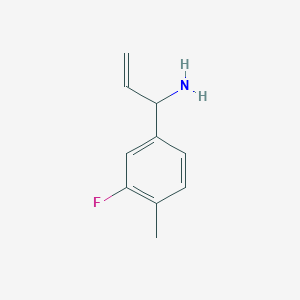
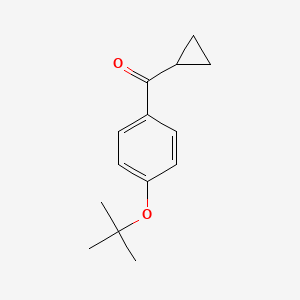

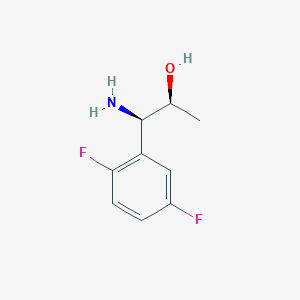
![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)
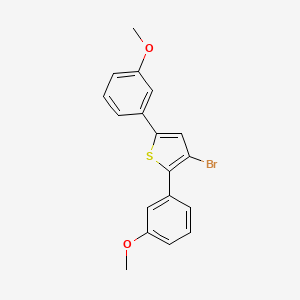
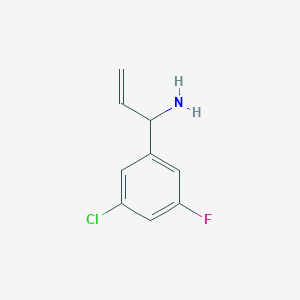
![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
